2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one
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Overview
Description
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one is a halogenated organic compound It is characterized by the presence of bromine, chlorine, and a methyl group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
The synthesis of 2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one typically involves halogenation reactions. One common method is the bromination and chlorination of 4-methylcyclohexa-2,5-dien-1-one. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process . Industrial production methods may involve similar halogenation techniques but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Reductive Dehalogenation: This reaction involves the removal of halogen atoms under reductive conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Scientific Research Applications
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one can be compared with other halogenated cyclohexa-2,5-dien-1-one compounds, such as:
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
4-Bromo-2,6-dichloroaniline: Another halogenated compound with different functional groups, used in different chemical and biological studies.
Properties
CAS No. |
61305-67-7 |
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Molecular Formula |
C7H5BrCl2O |
Molecular Weight |
255.92 g/mol |
IUPAC Name |
2-bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5BrCl2O/c1-7(10)2-4(8)6(11)5(9)3-7/h2-3H,1H3 |
InChI Key |
RSIKRHYBXNDRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)Br)Cl)Cl |
Origin of Product |
United States |
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